13-Non-8-enylheptacosane
Description
Properties
IUPAC Name |
13-non-8-enylheptacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72/c1-4-7-10-13-16-18-20-21-23-26-29-32-35-36(33-30-27-24-15-12-9-6-3)34-31-28-25-22-19-17-14-11-8-5-2/h6,36H,3-5,7-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVHFFCFMBJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880614 | |
| Record name | 13-(Non-8-en-1-yl)heptacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Alkenes, C24-54-branched and linear .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
131459-42-2 | |
| Record name | Alkenes, C24-54-branched and linear .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkenes, C24-54-branched and linear α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Ecological Roles of 13 Non 8 Enylheptacosane and Analogous Alkenyl Hydrocarbons
Distribution in Biological Matrices
Long-chain hydrocarbons, including branched and unsaturated variants similar to 13-Non-8-enylheptacosane, are integral components of the external and internal lipids of many organisms.
The insect cuticle is covered by a complex layer of lipids, of which cuticular hydrocarbons (CHCs) are a major component. royalsocietypublishing.orgresearchgate.net These CHCs are critical for preventing water loss and also serve as a rich source of chemical signals. royalsocietypublishing.orgresearchgate.netscienceopen.comu-tokyo.ac.jp The composition of CHC profiles is often species-specific and can vary based on sex, age, and environmental conditions. u-tokyo.ac.jpnih.gov
CHC profiles are composed of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons (alkenes and alkadienes). researchgate.netnih.gov The chain length, position of double bonds, and the number and location of methyl branches all contribute to the specific properties and functions of these molecules. researchgate.netnih.gov For instance, in the yellow mealworm beetle, Tenebrio molitor, the cuticular lipids contain a mixture of n-alkanes, 3-methylalkanes, and internally branched monomethyl- and dimethyl-alkanes. nih.govresearchgate.net Studies on various insects, including dipterans like the stable fly, Stomoxys calcitrans, have identified very long-chain branched alkenes as components of their cuticular lipid profiles. researchgate.net Specifically, 13-methyl-1-hentriacontene and 13-methyl-1-tritriacontene have been identified as part of the sex pheromone of the female stable fly. researchgate.net
Table 1: Representative Alkenyl Cuticular Hydrocarbons in Insects This table presents examples of long-chain alkenyl hydrocarbons identified in various insect species, analogous to this compound.
| Compound Name | Insect Species | Function | Reference(s) |
| (Z)-9-Tricosene | Musca domestica (Housefly) | Sex pheromone | scienceopen.com |
| 7-Tricosene | Drosophila melanogaster (Fruit fly) | Anti-aphrodisiac, male aggression | scienceopen.com |
| (Z)-9-Hentriacontene | Stomoxys calcitrans (Stable fly) | Sex pheromone | researchgate.net |
| 13-Methyl-1-hentriacontene | Stomoxys calcitrans (Stable fly) | Sex pheromone | researchgate.net |
| (Z)8–21Me-C35:1 | Neoclytus acuminatus (Red-headed ash borer) | Contact pheromone | purdue.edu |
The ability to synthesize hydrocarbons is widespread among microorganisms, including bacteria and microalgae. frontiersin.orgasknature.org These microbial hydrocarbons can be straight-chain, branched, saturated, or unsaturated. Some bacteria are known to produce long-chain alkenes through various biosynthetic pathways. For example, Micrococcus luteus has been shown to synthesize iso- and anteiso-branched, long-chain alkenes. nih.govasm.org Genetic studies have identified a cluster of genes (OleA, OleB, OleC, OleD) responsible for the head-to-head condensation of fatty acid derivatives to form these long-chain alkenes. frontiersin.orgnih.govasm.org
While many microbial hydrocarbons are shorter-chain (e.g., C15-C17 in cyanobacteria), the enzymatic machinery for producing much longer and more complex structures exists. asknature.org For example, heterologous expression of a gene cluster from M. luteus in E. coli resulted in the production of C27 and C29 alkenes. nih.govasm.org This demonstrates a biological capacity for synthesizing hydrocarbons of a similar size to this compound.
Table 2: Examples of Microbially Produced Long-Chain Alkenes This table provides examples of long-chain alkenes synthesized by microorganisms, illustrating the diversity of microbial hydrocarbon production.
| Microorganism | Produced Alkenes (Chain Length: No. of Double Bonds) | Biosynthetic Pathway | Reference(s) |
| Micrococcus luteus | 29:1 (isomers) | Head-to-head condensation (Ole genes) | nih.govasm.org |
| Stenotrophomonas maltophilia | Various long-chain alkenes | Head-to-head condensation (Ole genes) | frontiersin.org |
| Jeotgalicoccus sp. | Terminal olefins (C16-C20) | P450-mediated decarboxylation (OleT) | frontiersin.org |
| Synechococcus elongatus | C13-C17 alkanes and alkenes | Acyl-ACP reductase and aldehyde-deformylating oxygenase | asknature.org |
The surfaces of terrestrial plants are covered by a cuticle, which has an outermost layer of epicuticular wax. wikipedia.org This wax is a complex mixture of hydrophobic compounds, including long-chain aliphatic hydrocarbons, which serve to control water loss and protect the plant. wikipedia.orgcreative-proteomics.com The composition of these waxes includes alkanes, as well as unsaturated hydrocarbons (alkenes). wikipedia.orgpnas.org
For example, the epicuticular wax of rice (Oryza sativa) has been found to contain unsaturated hydrocarbons. koreascience.kr Similarly, alkenes are major components of the leaf wax in some species like Populus trichocarpa (black cottonwood) and are also found on maize (Zea mays) silk. pnas.org These plant-derived alkenes can be of various chain lengths and may have different positions for their double bonds. pnas.org
Functional Roles in Chemical Communication Systems
The structural diversity of long-chain alkenyl hydrocarbons allows them to function as highly specific chemical signals in both intra- and inter-specific communication.
In many insect species, cuticular hydrocarbons, particularly alkenes and branched alkanes, act as contact or short-range sex pheromones. scienceopen.compurdue.eduslu.sescienceopen.com These compounds allow for species and gender recognition, crucial for successful mating. u-tokyo.ac.jp The specific structure of the molecule, including the geometry of the double bond (Z or E) and the position of methyl branches, is often critical for its biological activity. scienceopen.com
For instance, a variety of long-chain methyl-branched alkenes serve as contact sex pheromones in longhorned beetles (family Cerambycidae). purdue.edu In social insects, such as ants and wasps, CHCs, including alkenes, are fundamental for nestmate recognition, signaling fertility status, and maintaining social hierarchy. u-tokyo.ac.jpslu.se
Cuticular hydrocarbons released by an insect can be detected by other species, acting as kairomones—chemical cues that benefit the receiver. This is particularly common in host-parasitoid interactions, where parasitoids use the CHCs of their hosts to locate them. dntb.gov.uanih.govusda.gov
For example, the ectoparasitoid Holepyris sylvanidis follows chemical trails of its host, the confused flour beetle (Tribolium confusum), which are composed of long-chain cuticular hydrocarbons. dntb.gov.uanih.gov The parasitoid can discriminate between hosts and non-hosts based on specific patterns of methyl-branched alkanes. nih.gov Similarly, egg parasitoids of the genus Trichogramma are known to use saturated hydrocarbons from their moth hosts as kairomones to enhance their foraging efficiency. researchgate.net Plant surface waxes, which can contain alkenes, may also influence the foraging success of natural enemies of herbivorous insects. cabidigitallibrary.org
Role in Species and Gender Recognition
The complex mixtures of CHCs on an insect's cuticle act as a chemical "passport," allowing for the identification of conspecifics and potential mates. nih.govmdpi.com The composition of these hydrocarbon profiles is often species-specific, enabling insects to distinguish members of their own species from others. myrmecologicalnews.orgnih.gov This is a critical first step in successful reproduction.
Within a species, distinct differences in CHC profiles between males and females often serve as contact sex pheromones. myrmecologicalnews.org For instance, specific alkenes have been identified as key signaling molecules in mate recognition for various insect species. scienceopen.com These differences can be both qualitative, involving the presence or absence of certain compounds, and quantitative, relating to the relative abundance of shared hydrocarbons. Research has shown that insects can perceive these subtle differences through direct contact, such as antennation, which allows them to assess the suitability of a potential mate. researchgate.net
The learning and discrimination of these chemical cues are highly sophisticated. Studies on the Argentine ant, Linepithema humile, have demonstrated that ants can distinguish between hydrocarbons with different branching patterns and even subtle differences in the position of methyl branches. royalsocietypublishing.org This indicates a finely tuned sensory system capable of interpreting the complex information encoded in CHC profiles. royalsocietypublishing.org
Contributions to Social Insect Colony Organization and Task Allocation
In social insects like ants, bees, and wasps, CHCs are paramount for maintaining colony cohesion and organization. myrmecologicalnews.orgresearchgate.netbiodiversity-science.net The shared "colony odor," a specific blend of hydrocarbons, allows nestmates to recognize each other and differentiate them from non-nestmates or intruders. antwiki.orgresearchgate.net This recognition system is vital for defending the colony and ensuring that resources are directed towards kin. researchgate.net
Research on the Australian meat ant, Iridomyrmex purpureus, has even suggested that task-specific recognition signals may be concentrated on particular body parts, such as the legs. frontiersin.org This localized signaling could allow for more efficient communication and perception of an individual's current task. frontiersin.org While the precise mechanisms are still being unraveled, it is clear that CHCs provide a dynamic communication system that helps to regulate the complex social life of insect colonies. myrmecologicalnews.orgbiodiversity-science.net The ability of colonies to adjust the distribution of workers among various tasks is crucial for their survival and success, and CHCs are a key component of the information flow that enables this decentralized control. stanford.eduresearchgate.net
Adaptive Significance in Biological Barrier Functions
Contributions to Water Balance and Desiccation Resistance in Arthropods
A primary and evolutionarily ancient function of cuticular hydrocarbons is to provide a barrier against water loss. myrmecologicalnews.orgresearchgate.netroyalsocietypublishing.org Terrestrial arthropods, due to their small size and consequently high surface-area-to-volume ratio, are particularly susceptible to desiccation. nih.gov The waxy layer of CHCs on their cuticle is hydrophobic and significantly reduces the evaporation of water from the body surface. scienceopen.comresearchgate.net
The effectiveness of this waterproofing is dependent on the specific composition of the CHC profile. scienceopen.com Longer-chain hydrocarbons and saturated alkanes generally have higher melting points and are more effective at preventing water loss in hot, dry environments. scienceopen.com Conversely, the presence of double bonds in alkenes, such as this compound, and methyl-branching can lower the melting point of the hydrocarbon mixture. scienceopen.com This suggests a trade-off between the waterproofing function and the communication function of CHCs, as the latter often relies on more volatile or fluid compounds. myrmecologicalnews.org
Insects have been shown to alter their CHC profiles in response to environmental conditions. biodiversity-science.netoup.com For instance, individuals from drier habitats often have a higher proportion of long-chain, linear alkanes, which are better suited for water retention. scienceopen.commyrmecologicalnews.org This plasticity in CHC composition is a crucial adaptation for survival in a wide range of environments. biodiversity-science.net The development of a chitinized serosal cuticle in the eggs of some insects, like Aedes aegypti, also contributes significantly to desiccation resistance during embryonic development. nih.gov
Putative Roles in Pathogen Defense and Environmental Interaction
Beyond their roles in communication and water balance, there is growing evidence that cuticular hydrocarbons may also contribute to an insect's defense against pathogens. myrmecologicalnews.orgmyrmecologicalnews.org The waxy layer can act as a physical barrier, preventing the entry of fungal spores and other microbial pathogens through the cuticle. myrmecologicalnews.org Furthermore, some studies suggest that certain CHC components may have direct antimicrobial properties. nih.gov
Interactions with the environment are also mediated by CHCs. As insects move, they can leave behind chemical footprints. myrmecologicalnews.org In some ant species, these hydrocarbon trails can be followed by other foragers. myrmecologicalnews.org This demonstrates another layer of communication facilitated by these versatile compounds, linking individual actions to the collective behavior of the colony.
Biosynthesis and Biotransformation Pathways of Long Chain Branched Alkenes
Origin from De Novo Fatty Acid Synthesis Pathways
The carbon backbone of long-chain alkenes originates from de novo fatty acid synthesis, a fundamental metabolic process. This pathway constructs fatty acids from smaller precursor molecules. The primary building block for this synthesis is acetyl-CoA, much of which is derived from the glycolytic breakdown of carbohydrates. wikipedia.orgpharmaguideline.com The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a crucial three-carbon intermediate. pharmaguideline.compharmacy180.com
Through a series of cyclical reactions catalyzed by the fatty acid synthase (FAS) complex, two-carbon units from malonyl-CoA are sequentially added to a growing acyl chain. pharmaguideline.comlibretexts.org Each cycle involves condensation, reduction, dehydration, and another reduction step, ultimately extending the fatty acid chain by two carbons. This process is repeated until a specific chain length, typically palmitate (a 16-carbon fatty acid), is produced. pharmaguideline.com This foundational pathway provides the straight-chain acyl-CoAs that serve as substrates for further modification and elongation into the very long chains characteristic of compounds like 13-Non-8-enylheptacosane.
Elongation Systems for Very Long-Chain Fatty Acyl-CoAs
To achieve the substantial chain lengths found in molecules like this compound, the initial products of de novo synthesis undergo further elongation. This process occurs primarily in the endoplasmic reticulum and involves a dedicated set of enzymes that produce very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms. nih.gov
Enzymatic Mechanisms of Chain Length Determination by Elongases
The elongation of fatty acids is a four-step cyclical process mechanistically similar to de novo synthesis, involving condensation, reduction, dehydration, and a final reduction. oup.comresearchgate.net The key enzymes governing this process are the fatty acid elongases (ELOVLs). These enzymes catalyze the first and rate-limiting step: the condensation of an acyl-CoA with malonyl-CoA. nih.govoup.comresearchgate.net
In mammals, a family of seven distinct elongases (ELOVL1-7) has been identified, each exhibiting specificities for substrates of different chain lengths and saturation levels. nih.govoup.com This substrate specificity is the primary determinant of the final chain length of the resulting fatty acid. oup.com For instance, ELOVL6 primarily elongates shorter saturated acyl-CoAs (up to C16), while ELOVL1 and ELOVL3 are involved in synthesizing longer saturated and monounsaturated fatty acids. oup.com ELOVL4 is responsible for producing the exceptionally long fatty acids (greater than C26) found in specific tissues. oup.com
Table 1: Substrate Specificity of Mammalian ELOVL Enzymes
| Enzyme | Primary Substrates | Typical Products |
| ELOVL1 | C18:0–C26:0 saturated and C20:1–C22:1 monounsaturated acyl-CoAs | C24 sphingolipids oup.com |
| ELOVL2 | C22 polyunsaturated acyl-CoAs (PUFAs) | Longer-chain PUFAs oup.com |
| ELOVL3 | C16–C22 saturated and unsaturated acyl-CoAs | Very long-chain saturated and monounsaturated FAs |
| ELOVL4 | ≥C26 saturated FAs and ≥C26 PUFAs | Extremely long-chain FAs for skin and retina oup.com |
| ELOVL5 | C18 polyunsaturated acyl-CoAs | Intermediate and longer-chain PUFAs oup.com |
| ELOVL6 | C12-C16 saturated acyl-CoAs | C18 saturated FAs oup.com |
| ELOVL7 | C16–C22 saturated and unsaturated acyl-CoAs | Very long-chain saturated and monounsaturated FAs |
Incorporation of Branched-Chain Precursors (e.g., Methylmalonyl-CoA)
The formation of branched-chain fatty acids, which are precursors to branched alkenes, occurs through the incorporation of alternative extender units or primers during synthesis. While malonyl-CoA is the standard two-carbon donor, its structural analog, methylmalonyl-CoA, can also be utilized by fatty acid synthase. oup.com The incorporation of methylmalonyl-CoA instead of malonyl-CoA results in the addition of a methyl branch to the growing fatty acid chain. oup.comnih.gov
Methylmalonyl-CoA is a metabolic intermediate in the breakdown of odd-chain fatty acids and certain amino acids, including valine, isoleucine, and threonine. wikipedia.orgnih.gov Its availability allows for the synthesis of methyl-branched fatty acids. oup.com In addition to using branched extenders, branched-chain fatty acids can also be initiated using primers other than acetyl-CoA. For example, primers derived from branched-chain amino acids, such as 2-methylbutyryl-CoA from isoleucine, can initiate synthesis, leading to the formation of anteiso-series fatty acids. wikipedia.org
Key Enzymatic Steps in Alkene Formation
The final stage in the biosynthesis of long-chain alkenes is the conversion of a very long-chain fatty acid into a hydrocarbon. This transformation is accomplished through two primary enzymatic pathways: direct decarboxylation or a head-to-head condensation mechanism.
Fatty Acid Decarboxylation Pathways (e.g., Cytochrome P450 Decarboxylases)
One major pathway for alkene formation involves the direct decarboxylation of fatty acids, a reaction catalyzed by a specific class of cytochrome P450 enzymes. nih.gov A well-studied example is OleTJE, a P450 peroxygenase that utilizes a co-substrate, typically hydrogen peroxide (H₂O₂), to convert a fatty acid into a terminal alkene and carbon dioxide. researchgate.netscispace.combohrium.com The resulting alkene is one carbon shorter than the parent fatty acid. scispace.com
The catalytic mechanism is believed to be initiated by the formation of a highly reactive ferryl intermediate known as Compound I. nih.govresearchgate.net This powerful oxidizing agent abstracts a hydrogen atom from the fatty acid substrate, which triggers the subsequent carbon-carbon bond cleavage and release of CO₂ to form the terminal double bond. scispace.comrsc.org This pathway is a key route for producing terminal olefins in various microorganisms. nih.govresearchgate.net
Head-to-Head Condensation Mechanisms of Fatty Acids
An alternative pathway for alkene biosynthesis involves the "head-to-head" condensation of two fatty acid molecules. This mechanism, identified in bacteria like Micrococcus luteus, does not produce terminal alkenes but rather results in long-chain internal alkenes. asm.org The process is mediated by a multi-protein system, often designated OleA, OleB, OleC, and OleD. nih.gov
The key initiating step is a decarboxylative Claisen condensation catalyzed by the OleA protein. asm.org OleA, which shares homology with condensing enzymes like FabH, catalyzes the condensation of two fatty acyl-CoA (or acyl-ACP) thioesters. asm.org This reaction joins the two acyl chains at their carboxyl ends and forms a β-keto acid intermediate, which is then thought to be further processed by the other Ole proteins (OleB, OleC, and OleD) through reduction and elimination steps to yield the final long-chain internal alkene. nih.gov This pathway provides a direct route to complex hydrocarbons with centrally located double bonds, such as those found in this compound.
Table 2: Comparison of Alkene Formation Pathways
| Feature | Decarboxylation Pathway | Head-to-Head Condensation Pathway |
| Key Enzyme(s) | Cytochrome P450 (e.g., OleT) nih.gov | OleA, OleB, OleC, OleD nih.gov |
| Substrate(s) | One fatty acid molecule researchgate.net | Two fatty acyl-CoA molecules asm.org |
| Core Mechanism | Oxidative decarboxylation scispace.com | Decarboxylative Claisen condensation asm.org |
| Product Type | Terminal alkene (n-1 carbons) scispace.com | Long-chain internal alkene asm.org |
| Co-product(s) | Carbon dioxide (CO₂) scispace.com | Not explicitly defined as a single molecule |
Decarboxylative Claisen Condensation via Acyl-CoA/ACP Thioesters
A pivotal mechanism in the formation of the carbon-carbon backbone of long-chain alkenes is the decarboxylative Claisen condensation. nih.govresearchgate.net This reaction involves the condensation of two fatty acid precursors, typically in the form of acyl-Coenzyme A (CoA) or acyl-Acyl Carrier Protein (ACP) thioesters. nih.govresearchgate.net One of the acyl chains undergoes decarboxylation, facilitating the formation of a new carbon-carbon bond and elongating the chain. nih.gov
The proposed pathway initiates with the condensation of these thioesters, a key step catalyzed by specific condensing enzymes. nih.gov This reaction is analogous to steps in fatty acid and polyketide biosynthesis. nih.govresearchgate.net The process is a thermodynamically favorable route for chain elongation, driven by the release of carbon dioxide. wikipedia.org The resulting intermediate, a β-keto ester or a related compound, then undergoes subsequent enzymatic modifications, including reduction and dehydration, to ultimately form the final alkene product. nih.gov
The enzymes responsible for this condensation, often referred to as condensing enzymes, share structural and mechanistic similarities with those involved in primary metabolism, such as FabH (β-ketoacyl-ACP synthase III). researchgate.netnih.gov These enzymes typically possess a catalytic triad (B1167595) of specific amino acid residues, such as Cysteine-Histidine-Asparagine, which is essential for their catalytic activity. nih.govresearchgate.net
Aldehyde Decarbonylation Pathways
Another significant pathway in hydrocarbon biosynthesis involves the decarbonylation of fatty aldehydes. acs.orgnih.gov In this pathway, a long-chain fatty acid is first reduced to a corresponding fatty aldehyde. Subsequently, an aldehyde decarbonylase enzyme catalyzes the removal of the carbonyl group as carbon monoxide, yielding an alkane or alkene of one carbon atom shorter than the parent aldehyde. nih.govbohrium.com
This pathway is a well-documented mechanism for alkane biosynthesis in various organisms, including cyanobacteria and insects. acs.orgnih.gov While the primary product is often an alkane, variations in the enzymatic mechanism or subsequent modifications can lead to the formation of alkenes. The enzymes responsible for this reaction are diverse and can be classified into different families based on their structure and cofactor requirements. acs.org For instance, some aldehyde decarbonylases are non-heme di-iron oxygenases. nih.gov
Reduction of a fatty acyl-ACP or acyl-CoA to a fatty aldehyde. This step is typically catalyzed by an acyl-ACP reductase. frontiersin.org
Decarbonylation of the fatty aldehyde to form a hydrocarbon. This is carried out by an aldehyde decarbonylase. nih.gov
Genetic Determinants of Alkene Biosynthesis
The biosynthesis of long-chain alkenes is encoded by specific genes, often organized in clusters within the microbial genome. The identification and characterization of these genes are crucial for understanding and engineering these metabolic pathways.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., Mlut_13230-13250, oleA)
A prime example of a gene cluster involved in long-chain alkene biosynthesis is the Mlut_13230-13250 locus from Micrococcus luteus. nih.govnih.govasm.org Heterologous expression of this three-gene cluster in a fatty acid-overproducing strain of Escherichia coli resulted in the production of long-chain alkenes. nih.govasm.org
The key gene in this cluster is Mlut_13230, also known as oleA. nih.govnih.gov The OleA protein shows homology to FabH, a β-ketoacyl-ACP synthase III, which catalyzes a decarboxylative Claisen condensation. researchgate.netnih.gov In vitro studies with the purified OleA protein demonstrated its ability to catalyze the condensation of acyl-CoA thioesters to form a long-chain unsaturated monoketone, a likely intermediate in the alkene biosynthetic pathway. nih.govnih.govasm.org The other genes in the cluster, Mlut_13240 and Mlut_13250, are believed to be involved in the subsequent reduction and dehydration steps to yield the final alkene product. dtu.dk
The organization of these genes into a cluster suggests a coordinated regulation and functional relationship in the biosynthesis of long-chain alkenes. nih.gov
| Gene | Proposed Function in Alkene Biosynthesis | Homology |
| Mlut_13230 (oleA) | Catalyzes the initial decarboxylative Claisen condensation of acyl-CoA/ACP thioesters to form a β-keto acid intermediate. | FabH (β-ketoacyl-ACP synthase III) researchgate.netnih.gov |
| Mlut_13240 | Putative oxidoreductase, likely involved in the reduction of the keto group. | --- |
| Mlut_13250 | Putative dehydratase, likely involved in the removal of a water molecule to form the double bond. | --- |
Functional Genomics and Transcriptomics in Pathway Elucidation
Functional genomics and transcriptomics are powerful tools for elucidating the intricate details of alkene biosynthesis. researchgate.net These approaches allow for the large-scale analysis of gene function and expression, providing insights into the genes and regulatory networks involved in a particular metabolic pathway. nih.gov
Transcriptomic analyses, such as microarray and RNA-sequencing, can reveal which genes are actively transcribed under conditions of alkene production. nih.gov For example, studies in Micrococcus luteus showed a correlation between the transcript copy number of the Mlut_13230-13250 gene cluster and the concentration of long-chain alkenes produced by the bacterium. nih.govnih.govasm.org
Functional genomic approaches, such as gene knockout and heterologous expression studies, are essential for confirming the function of candidate genes identified through transcriptomics and bioinformatics. plos.org The successful production of long-chain alkenes in E. coli upon expressing the Mlut_13230-13250 cluster is a clear demonstration of the power of this approach. nih.govasm.org
Regulation of Alkene Biosynthesis
The production of long-chain alkenes is a tightly regulated process, ensuring that these metabolites are synthesized in appropriate amounts and at the right time. The regulation occurs primarily at the level of gene transcription.
Molecular Mechanisms of Transcriptional Control
The transcriptional control of alkene biosynthesis involves regulatory proteins that bind to specific DNA sequences near the biosynthetic genes, thereby activating or repressing their transcription. While the specific regulatory mechanisms for long-chain alkene biosynthesis are not yet fully elucidated, parallels can be drawn from other microbial metabolic pathways.
In many cyanobacteria, the genes for alkane biosynthesis, ado (aldehyde-deformylating oxygenase) and aar (acyl-ACP reductase), are found to be co-located in the genome, suggesting a potential for co-regulation. nih.govfrontiersin.org However, transcriptomic studies have revealed that these genes can also be transcribed independently from their own promoters, indicating a more complex regulatory scheme than a simple operon structure. frontiersin.org This allows for a more nuanced control over the expression of each gene, potentially in response to different environmental or physiological cues. nih.gov
The expression of biosynthetic gene clusters can also be influenced by broader cellular regulatory networks, such as those responding to nutrient availability or cellular stress. mdpi.com Further research is needed to identify the specific transcription factors and signaling molecules that govern the expression of the oleA and related gene clusters in alkene-producing bacteria.
Environmental and Physiological Modulators of Biosynthesis
The biosynthesis of long-chain branched alkenes, such as this compound, is a complex process influenced by a variety of external environmental conditions and internal physiological signals. These modulators can significantly alter the composition and quantity of cuticular hydrocarbons (CHCs), which play crucial roles in preventing desiccation and in chemical communication. While direct research on this compound is limited, studies on other long-chain alkenes in insects provide a framework for understanding these regulatory mechanisms.
Environmental Modulators
Environmental factors are potent drivers of plasticity in CHC profiles. Insects adjust the composition of their cuticular layer to adapt to changing surroundings, which can impact their survival and reproductive success.
Temperature: Temperature is a critical environmental factor that influences the composition of CHCs. nih.govnih.gov Studies on various insect species have shown that temperature shifts can lead to changes in the chain length and saturation of cuticular hydrocarbons. nih.govcranfield.ac.uk For instance, in Drosophila melanogaster, exposure to different temperatures after eclosion significantly affects the CHC profile. nih.govnih.gov An increase in temperature often leads to a shift towards longer-chain CHCs, which generally have higher melting points and provide better protection against desiccation in warmer climates. nih.govcranfield.ac.uk This adaptive response helps insects maintain their water balance in thermally stressful environments.
Humidity: The level of humidity in the environment also plays a role in shaping CHC profiles. In environments with low humidity, there is a greater risk of desiccation. Consequently, insects in drier habitats often exhibit a higher proportion of long-chain, saturated hydrocarbons, which are more effective at preventing water loss. Research on ants has shown that species from drier climates tend to have fewer alkenes and more dimethyl alkanes compared to species from wetter habitats, highlighting the role of CHCs in adaptation to local humidity levels. royalsocietypublishing.org
Diet: The nutritional intake of an insect can directly impact the biosynthesis of its cuticular hydrocarbons. The fatty acid composition of the diet provides the precursors for CHC synthesis. mdpi.com Therefore, variations in diet can lead to corresponding changes in the CHC profile. nih.gov For example, the types of fatty acids available in the diet can influence the chain length and degree of unsaturation of the resulting hydrocarbons. mdpi.com Studies on various insects have demonstrated that the quantity and quality of food can affect not only growth and development but also the chemical composition of the cuticle. nih.govresearchgate.net
Social Environment: For social insects, the social context is a significant modulator of CHC profiles. biodiversity-science.net These chemical signatures are fundamental for nestmate recognition and communication of social status. biodiversity-science.netresearchgate.net In many ant, bee, and wasp species, the CHC profile of an individual can change with age, task allocation, and reproductive status. biodiversity-science.netnih.gov For instance, in the ant Myrmicaria eumenoides, the application of juvenile hormone III, a key physiological modulator, was found to accelerate the changes in the CHC profile from a "brood-tender" type to a "forager" type. nih.gov This indicates a complex interplay between the social role of an individual and its chemical signature. Furthermore, the presence of parasites can also alter the host's CHC profile. researchgate.net
Physiological Modulators
Internal physiological signals, primarily hormones, play a pivotal role in regulating the biosynthesis of CHCs. nih.gov These hormones orchestrate developmental changes and reproductive processes, which are often accompanied by alterations in the insect's chemical profile.
Juvenile Hormone (JH): Juvenile hormone is a key endocrine regulator of insect development, reproduction, and behavior. wikipedia.org It has been shown to influence the composition of cuticular hydrocarbons in a variety of insect species. nih.govnih.gov For example, in the wasp Polybia occidentalis, treatment with a JH analog (methoprene) or an inhibitor of JH biosynthesis (precocene) affected the cuticular chemical profile associated with age-related tasks. nih.gov JH can modulate the expression of enzymes involved in the fatty acid synthesis and elongation pathways, thereby influencing the production of different CHC components. nih.gov
Ecdysone (B1671078): Ecdysone, another crucial insect hormone, is primarily known for its role in controlling molting and metamorphosis. nih.gov Evidence suggests that ecdysone also plays a role in regulating CHC biosynthesis. researchgate.net Changes in ecdysone levels are correlated with the maturation of CHC profiles. researchgate.net It is thought that ecdysone can influence the activity of enzymes responsible for the elongation of fatty acyl-CoA precursors, which in turn affects the chain length of the resulting hydrocarbons.
The biosynthesis of long-chain branched alkenes is a dynamic process, finely tuned by a suite of environmental and physiological cues. These modulators ensure that the insect's cuticular hydrocarbon profile is optimized for its current environment and developmental stage, highlighting the adaptive significance of these complex chemical signatures.
Interactive Data Tables
Table 1: Effect of Post-Eclosion Temperature on the Relative Abundance of a Representative Long-Chain Alkene (Tricosene) in Drosophila melanogaster
| Temperature (°C) | Relative Abundance of Tricosene (%) |
| 18 | 15.2 |
| 25 | 18.5 |
| 30 | 22.1 |
Data is hypothetical and for illustrative purposes based on general findings that higher temperatures tend to increase the proportion of certain long-chain CHCs. nih.govnih.gov
Table 2: Influence of Juvenile Hormone (JH) III Treatment on the Proportion of Alkenes in the Cuticular Hydrocarbon Profile of the Ant Myrmicaria eumenoides
| Treatment | Proportion of Alkenes (%) |
| Control (Acetone) | 35.4 |
| JH III | 42.8 |
Data is hypothetical and for illustrative purposes based on findings that JH can alter CHC composition. nih.gov
Advanced Analytical Methodologies for Characterization of Complex Alkenyl Hydrocarbons
Sample Preparation and Isolation Techniques
Effective sample preparation is a critical prerequisite for the accurate analysis of long-chain alkenyl hydrocarbons. The primary goals are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.
The initial step in analyzing 13-Non-8-enylheptacosane from various sources involves its extraction from the surrounding matrix. The choice of extraction method depends on the nature of the sample.
For solid samples, such as soil, sediment, or plant tissues, automated solid-liquid extraction using elevated temperature and pressure can significantly reduce extraction time and solvent consumption compared to traditional methods. researchgate.net For liquid samples like water, which may contain hydrocarbons in suspension or emulsion, direct extraction using solid-phase extraction (SPE) is often employed. sigmaaldrich.com However, samples with high particulate content may require filtration prior to SPE, though this risks losing analytes bound to the particles. sigmaaldrich.com In many cases, a liquid-liquid extraction is performed, where the sample is mixed with an immiscible organic solvent in which the hydrocarbon has high solubility.
Following initial extraction, the crude extract is typically a complex mixture requiring further simplification. Chromatographic fractionation techniques are employed to separate the hydrocarbons from other co-extracted compounds.
Column Chromatography : This is a fundamental technique used for purifying and separating compounds from a mixture. rnlkwc.ac.incolumn-chromatography.com The extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. rnlkwc.ac.incup.edu.cn A solvent or mixture of solvents (mobile phase) is used to elute the compounds. rnlkwc.ac.inwikipedia.org Non-polar compounds like alkenyl hydrocarbons move through the column faster than polar impurities, allowing for their separation. rnlkwc.ac.in Argentation chromatography, which uses silica gel impregnated with silver nitrate, is particularly effective for separating unsaturated hydrocarbons based on the number and geometry of their double bonds. bibliotekanauki.pl
Solid Phase Extraction (SPE) : SPE is a highly efficient and often automated technique for sample cleanup and concentration. sigmaaldrich.com It operates on the same principles as column chromatography but uses small, disposable cartridges. wikipedia.org For isolating non-polar analytes like this compound, reversed-phase SPE is commonly used. wikipedia.org The stationary phase is non-polar (e.g., C18-bonded silica), and it retains hydrophobic compounds from a polar sample matrix. The retained analytes are then eluted with a non-polar solvent. wikipedia.org SPE is widely used to isolate analytes from diverse matrices, including water, soil, and biological fluids. wikipedia.orguoa.gr
Preparative Size Exclusion Chromatography (PSEC) : Also known as gel filtration chromatography, this technique separates molecules based on their physical size. trb.orgcontractlaboratory.com It is particularly useful for fractionating high-molecular-weight compounds. trb.orgcontractlaboratory.comhpst.cz In the context of complex hydrocarbon mixtures like petroleum residues, PSEC can isolate large molecules like long-chain alkenes from smaller components. trb.org The stationary phase consists of porous beads; large molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. contractlaboratory.com
High-Performance Liquid Chromatography (HPLC) : HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. news-medical.netmerckmillipore.com For non-polar compounds, reversed-phase HPLC is the method of choice. The separation of long-chain alk(en)ylresorcinol homologs has been achieved using reversed-phase HPLC with octyl- or ethyl-bonded silica gels. bibliotekanauki.pl The goal of preparative HPLC is to isolate and purify sufficient quantities of a substance for further use or analysis. news-medical.net
Table 1: Overview of Chromatographic Fractionation Techniques for Alkenyl Hydrocarbons
| Technique | Principle of Separation | Stationary Phase Examples | Mobile Phase Examples | Primary Application |
| Column Chromatography | Adsorption | Silica Gel, Alumina, Silver Nitrate-impregnated Silica rnlkwc.ac.inbibliotekanauki.pl | Hexane, Chloroform, Acetone rnlkwc.ac.inbibliotekanauki.pl | Bulk purification and fractionation of extracts. rnlkwc.ac.in |
| Solid Phase Extraction (SPE) | Adsorption/Partition | C18-bonded Silica, Polystyrene-divinylbenzene sigmaaldrich.comwikipedia.org | Methanol (B129727), Acetonitrile, Water sigmaaldrich.com | Sample cleanup and concentration. sigmaaldrich.com |
| Preparative Size Exclusion (PSEC) | Molecular Size | Cross-linked polymers (dextran, agarose) contractlaboratory.com | Tetrahydrofuran (THF), Chloroform acs.org | Separation of high-molecular-weight fractions. trb.org |
| High-Performance Liquid (HPLC) | Partition/Adsorption | C8 (Octyl), C18 (Octadecyl) bonded silica bibliotekanauki.plmerckmillipore.com | Acetonitrile, Methanol, Water mixtures bibliotekanauki.pl | High-resolution separation and purification. news-medical.net |
Solvent-Based Separation : This approach leverages the differential solubility of components in various solvents. A common method is liquid-liquid extraction, where a sample is partitioned between two immiscible liquid phases. For the separation of long-chain alkenes, thermomorphic multicomponent systems (TMS) have been explored. acs.orgmdpi.com A TMS may consist of a polar and a nonpolar solvent that are miscible at a higher reaction temperature but form two distinct phases upon cooling, allowing the separation of the nonpolar product from the polar catalyst-containing phase. acs.org The use of a polar organic solvent can effectively extract alkenes from a nonpolar mixture, such as gasoline. google.com
Ultrafiltration (UF) : UF is a membrane filtration process that separates components based on molecular size. wikipedia.orgdupont.com The membrane retains large molecules like suspended solids and high-molecular-weight solutes while allowing water and low-molecular-weight substances to pass through. wikipedia.org UF is effective for removing hydrocarbons from aqueous streams, such as industrial wastewater or produced water from oil extraction. samcotech.comresearchgate.netgoogle.com With a pore size range of approximately 0.001 to 0.1 µm, UF can effectively remove oils, proteins, and bacteria. samcotech.com It is often used as a pretreatment step to protect more sensitive downstream equipment. samcotech.com
Chromatographic Separation Techniques
Once a hydrocarbon fraction has been isolated and purified, high-resolution chromatographic techniques are used for the detailed analysis of its components.
Gas chromatography is a premier technique for analyzing compounds that can be vaporized without decomposing. organomation.com For semi-volatile, long-chain alkenyl hydrocarbons like this compound, GC coupled with a mass spectrometer (GC-MS) is the definitive analytical tool. usgs.govchromatographyonline.com
The sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium) through a long, thin capillary column. organomation.com The column, often coated with a stationary phase like DB-5 (a non-polar polysiloxane), separates compounds based on their boiling points and interactions with the phase. usgs.gov As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information. researchgate.netusgs.gov
For complex mixtures of long-chain alkenes, derivatization can be a crucial step. Reacting the total hydrocarbon fraction with reagents like dimethyl disulfide (DMDS) creates stable adducts at the double bonds. researchgate.net Subsequent GC-MS analysis of these adducts reveals characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond positions within the alkene chains. researchgate.net
Table 2: Typical Parameters for GC-MS Analysis of Long-Chain Hydrocarbons
| Parameter | Specification | Purpose |
| Injection Mode | Split/Splitless or Cool On-Column | To introduce the sample onto the column without discrimination or thermal degradation. usgs.gov |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | Provides high-resolution separation of complex hydrocarbon mixtures. usgs.gov |
| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. researchgate.net |
| Oven Program | Temperature ramp (e.g., 60°C to 320°C) | To elute compounds across a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass spectra and quantification. researchgate.netusgs.gov |
| Ionization Mode | Electron Impact (EI) | Standard ionization method that produces repeatable fragmentation patterns for library matching. usgs.govnih.gov |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. petro-online.comscispace.com This technique is particularly well-suited for the analysis of complex hydrocarbon mixtures, especially those containing high-molecular-weight or thermally labile compounds that are not amenable to GC. oup.comoup.com
The solvating power of supercritical CO2 is comparable to that of nonpolar organic solvents like hexane, making it ideal for separating non-polar compounds. petro-online.com By precisely controlling pressure and temperature, the density and solvating strength of the mobile phase can be tuned to achieve optimal separation. SFC offers several advantages, including faster analysis times and higher efficiency than HPLC, and the ability to analyze a wider range of compounds than GC. oup.com Furthermore, using CO2 as the mobile phase is considered a "green" alternative to the organic solvents used in HPLC. petro-online.com SFC can be coupled with various detectors, including Flame Ionization Detectors (FID) and Mass Spectrometry (MS), to provide a powerful tool for characterizing complex hydrocarbon fractions. petro-online.comoup.com
Table 3: Comparison of Chromatographic Techniques for Hydrocarbon Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase. organomation.com | Separation of compounds in the liquid phase based on interactions with the stationary phase. news-medical.net | Separation using a supercritical fluid mobile phase. scispace.com |
| Analytes | Volatile and semi-volatile, thermally stable compounds. organomation.com | Non-volatile or thermally labile compounds. scispace.com | Thermally labile, high-molecular-weight, non-polar compounds. scispace.comoup.com |
| Mobile Phase | Inert gas (e.g., Helium, Hydrogen). chromatographytoday.com | Liquid solvents (e.g., Acetonitrile, Water). column-chromatography.com | Supercritical fluid (e.g., Carbon Dioxide). petro-online.com |
| Advantages | High resolution, established methods. usgs.gov | Versatile for a wide range of polarities. | Fast, efficient, "green" solvent, good for complex mixtures. petro-online.comteledynelabs.com |
| Limitations | Limited to thermally stable compounds. oup.com | High solvent consumption, lower resolution than GC. | Less effective for highly polar compounds. scispace.comteledynelabs.com |
Size Exclusion Chromatography (SEC) for Molecular Size Distribution Profiling
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic solvents, is a powerful technique for profiling the molecular size distribution of hydrocarbon mixtures. shimadzu.comtrb.org The method separates molecules based on their hydrodynamic volume in solution. bio-rad.com When a sample containing this compound is introduced into an SEC system, the molecules travel through a column packed with porous gel beads. shimadzu.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. bio-rad.com Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. shimadzu.com
For a complex hydrocarbon sample, SEC can effectively separate oligomeric or polymeric contaminants from monomeric species like this compound. It is also sensitive to molecular architecture; branched isomers like this compound may have a more compact structure and a smaller hydrodynamic volume than their linear counterparts, leading to slightly longer retention times than a linear C36 alkane. The technique is particularly useful in quality control to assess the purity and molecular weight distribution of synthetic long-chain hydrocarbons. By calibrating the column with standards of known molecular weight, the approximate molecular weight of the eluting fractions can be determined. bio-rad.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure | Expected Elution Order | Rationale |
|---|---|---|---|---|---|
| Polystyrene Standard | (C8H8)n | ~2000 | Polymer | 1 (Earliest) | Largest hydrodynamic volume, excluded from pores. bio-rad.com |
| This compound | C36H70 | ~504.97 | Branched Alkene | 2 | Separated based on its specific hydrodynamic volume. |
| n-Eicosane | C20H42 | ~282.55 | Linear Alkane | 3 | Smaller molecular size than C36 hydrocarbon. |
| Toluene | C7H8 | ~92.14 | Solvent/Small Molecule | 4 (Latest) | Smallest molecule, permeates all pores. shimadzu.com |
Spectrometric Characterization Methods
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the molecular characterization of hydrocarbons, providing precise mass measurements and structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like long-chain alkenes. The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with a capillary column stationary phase. vurup.sk Due to the subtle differences in physical properties among isomers of C36H70, high-efficiency capillary columns are required to achieve chromatographic separation. vurup.sknih.gov
Following separation, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The high energy of standard EI (70 eV) causes extensive fragmentation of the parent molecule. spectroscopyonline.com While this can make the molecular ion peak difficult to observe for long-chain alkanes, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint for identification. spectroscopyonline.com For this compound, key fragmentation would occur at the branching point and adjacent to the double bond, yielding characteristic ions that help to elucidate the positions of these features. Quantitative analysis is also possible by monitoring specific, abundant fragment ions. nih.gov
| Fragment m/z (mass/charge) | Proposed Structure/Origin | Significance |
|---|---|---|
| 504 | [C36H70]+• | Molecular Ion (M+•). May be of low abundance with standard EI. spectroscopyonline.com |
| 379 | [C27H55]+ | Cleavage of the nonenyl side chain from the heptacosane (B1219689) backbone. |
| 125 | [C9H17]+ | Represents the nonenyl side chain. |
| Variable m/z | [CnH2n-1]+, [CnH2n]+• | Series of ions from fragmentation along the alkyl chains, characteristic of long-chain hydrocarbons. |
Ultrahigh Resolution Mass Spectrometry (e.g., Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry, Orbitrap Mass Spectrometry) for Complex Mixtures
For highly complex samples such as petroleum fractions or synthetic reaction mixtures, ultrahigh-resolution mass spectrometry (UHRMS) is essential. mdpi.com Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide mass resolving powers exceeding 1,000,000, enabling the separation of ions with very small mass differences. researchgate.netnih.gov
This capability is critical for assigning an unambiguous elemental formula to a detected ion. For this compound (C36H70), the theoretical exact mass is 504.5638 amu. UHRMS can easily distinguish this mass from that of a molecule with the same nominal mass but a different elemental composition (e.g., one containing oxygen or sulfur), which would be impossible with lower-resolution instruments. tandfonline.com This makes UHRMS the preferred method for analyzing the molecular composition of complex hydrocarbon systems without prior chromatographic separation. mdpi.comresearchgate.net
| Elemental Formula | Compound Type | Theoretical Exact Mass (amu) | Required Resolving Power (at m/z 504) |
|---|---|---|---|
| C36H70 | This compound | 504.5638 | - |
| C35H68O | Oxygenated Hydrocarbon | 504.5271 | > 14,000 |
| C32H72S2 | Disulfur-containing Hydrocarbon | 504.5129 | > 10,000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is powerful, the low volatility of very long-chain hydrocarbons can make it challenging. Liquid chromatography-mass spectrometry (LC-MS) provides a viable alternative. mdpi.com For nonpolar compounds like this compound, normal-phase LC or, more specifically, silver ion high-performance liquid chromatography (Ag-HPLC) can be employed. mdpi.com Ag-HPLC uses a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of double bonds. This allows for the separation of unsaturated hydrocarbons based on the number, geometry (cis/trans), and position of their double bonds. mdpi.com
Coupling Ag-HPLC to a mass spectrometer, typically via an atmospheric pressure chemical ionization (APCI) source, creates a potent analytical system. mdpi.com APCI is effective for ionizing nonpolar to moderately polar compounds and can generate molecular ions or protonated molecules ([M+H]+) with minimal fragmentation, complementing the structural information from GC-MS. nih.govresearchgate.net
Advanced Ionization Techniques for Hydrocarbon Analysis (e.g., Electrospray Ionization)
Electrospray ionization (ESI) is the premier soft ionization technique for polar molecules but is generally considered unsuitable for nonpolar hydrocarbons. nih.govmdpi.com However, recent advancements have expanded its applicability. The analysis of nonpolar compounds can be achieved under specific ESI conditions, such as by using solvents that promote the formation of radical cations at the ESI capillary or by adding a cationizing agent. nih.govresearchgate.net
For a compound like this compound, adding a silver salt (e.g., silver nitrate) to the sample solution can lead to the formation of silver-adduct ions, [M+Ag]+, which are readily detected by ESI-MS. cdnsciencepub.com This approach produces a simple mass spectrum dominated by the adduct ion, providing a clear determination of the molecular weight. Other strategies include plasma-assisted ESI, which can ionize nonpolar molecules that are otherwise difficult to protonate. mdpi.com These advanced methods bridge the gap between ESI and nonpolar analyte characterization.
| Ionization Method | Typical Ion(s) Formed for C36H70 | Key Advantage | Reference |
|---|---|---|---|
| Electron Ionization (EI) | [M]+•, Extensive Fragments | Provides structural fingerprint for library matching. | spectroscopyonline.com |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+, [M]+•, [M-H]+ | Good for less polar compounds, provides molecular weight. | nih.govresearchgate.net |
| ESI with Silver Ions | [M+Ag]+ | Soft ionization for nonpolar compounds, clear molecular weight. | cdnsciencepub.com |
| Plasma-Assisted ESI | [M]+• | Enables ionization of nonpolar compounds without derivatization. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of complex organic molecules like this compound. acs.orgsemanticscholar.org It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). uobasrah.edu.iqethernet.edu.et
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an alkenyl hydrocarbon, distinct regions correspond to different types of protons. uobasrah.edu.iq For this compound, the olefinic protons on the double bond of the non-8-enyl group would appear in the downfield region, typically between 5.0 and 6.5 ppm. uobasrah.edu.iqlibretexts.org This deshielding effect is due to the circular motion of π electrons in the double bond, which reinforces the external magnetic field experienced by these protons. libretexts.org The allylic protons, those on the carbons adjacent to the double bond, would resonate in a specific range as well, generally between 1.6 and 2.6 ppm. The vast majority of the protons, belonging to the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups of the heptacosane and nonenyl chains, would produce a large, complex signal in the upfield region, typically between 0.8 and 1.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, definitively identifying the presence and nature of the carbon-carbon double bond. libretexts.org Carbons involved in an alkene double bond (sp² hybridized) are significantly deshielded and appear in a characteristic downfield region of the spectrum, generally between 100 and 150 ppm. libretexts.orgucl.ac.uk In contrast, the sp³ hybridized carbons of the saturated alkane chains absorb in the upfield region, typically between 10 and 50 ppm. ucl.ac.uk The distinct chemical shifts of the olefinic carbons can confirm the presence of the double bond, and more advanced techniques can help pinpoint its location within the nonenyl side chain.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. acs.orgresearchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net By combining these datasets, chemists can piece together the connectivity of the entire carbon skeleton and confirm the precise location of the non-8-enyl substituent on the heptacosane backbone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic CH=CH | 5.0 - 6.5 | 120 - 140 |
| Allylic CH₂ | 1.6 - 2.6 | 25 - 40 |
| Methine CH (at branch point) | ~1.5 | 35 - 50 |
| Aliphatic CH₂ (chain) | 1.2 - 1.4 | 20 - 35 |
| Terminal CH₃ | 0.8 - 1.0 | 10 - 20 |
UV-Fluorescence (UV-F) Spectroscopy for Aromatic Characterization
UV-Fluorescence (UV-F) spectroscopy is a highly sensitive technique primarily used for the detection and characterization of aromatic compounds. tandfonline.comnih.gov Aromatic hydrocarbons, which contain one or more benzene-like rings, absorb ultraviolet light and subsequently emit light at a longer wavelength (fluorescence). imeko.org The specific wavelengths of excitation and emission are characteristic of the size and structure of the aromatic system, allowing for the identification of compounds with two, three, four, or more fused rings. tandfonline.com
For a compound like this compound, which is an alkenyl hydrocarbon and lacks any aromatic rings, UV-F spectroscopy serves a different but equally important purpose: purity assessment. In its pure form, this compound would not be expected to produce a significant fluorescence signal under standard UV-F analysis conditions. arxiv.orgacs.org Simple, non-conjugated alkenes typically absorb UV light at wavelengths below the range of standard laboratory spectrophotometers (around 170-190 nm) and are generally non-fluorescent. libretexts.orgspectroscopyonline.com
Therefore, the application of UV-F spectroscopy in the analysis of this compound is primarily for quality control. The absence of a fluorescence signal would help confirm the absence of aromatic impurities, which are common in petroleum-derived hydrocarbon mixtures. nih.gov Conversely, the detection of a fluorescence signal would indicate the presence of aromatic contaminants, and the characteristics of the fluorescence spectrum could provide clues as to their nature. tandfonline.com
Integrated Multi-Modal Analytical Strategies for Comprehensive Hydrocarbon Profiling
A single analytical technique is often insufficient for the complete and unambiguous characterization of complex hydrocarbons like this compound. acs.orgresearchgate.net A comprehensive understanding requires an integrated, multi-modal strategy that combines the strengths of several instrumental methods. semanticscholar.org Such an approach typically involves a separation technique coupled with multiple detection and characterization methods.
A powerful and common combination is Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. acs.orgauremn.orgakjournals.com
Gas Chromatography (GC): GC is an excellent technique for separating volatile and semi-volatile compounds. nih.gov For a complex mixture containing this compound, GC would first separate the target compound from impurities, isomers, or other hydrocarbons based on their boiling points and interactions with the chromatographic column. auremn.orgpnas.org
Mass Spectrometry (MS): Coupled directly to the GC, MS provides the molecular weight of the compound as it elutes from the column. pnas.org High-resolution MS can even yield the precise elemental formula (e.g., C₃₆H₇₂ for this compound). semanticscholar.orgguidechem.com Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues that can help identify the compound or class of compounds.
NMR Spectroscopy: Following separation and initial identification by GC-MS, the isolated compound is subjected to the detailed NMR analyses described in section 4.3.2. mdpi.com NMR provides the definitive structural elucidation, confirming the carbon skeleton, the location of the double bond, and the branching point. ethernet.edu.etresearchgate.net
By integrating these techniques, a complete profile of the hydrocarbon can be established. GC ensures the purity of the sample being analyzed, MS provides the molecular formula and preliminary structural data, and NMR delivers the final, detailed atomic-level structure. mdpi.com This multi-modal strategy is essential for the robust and reliable characterization of complex molecules in research and industry. acs.orgresearchgate.net
Metabolic Engineering and Biotechnological Production of Long Chain Alkenes
Development of Heterologous Expression Systems for Biosynthesis Pathways (e.g., Escherichia coli chassis)
The foundation of biotechnological alkene production lies in transplanting the genetic machinery for biosynthesis into well-characterized and easily manipulated host organisms. Escherichia coli is a frequently used microbial chassis due to its rapid growth, well-understood genetics, and established fermentation processes. nih.gov Several distinct enzymatic pathways have been identified in nature and heterologously expressed in E. coli and other hosts to produce long-chain alkenes.
One of the pioneering pathways involves a head-to-head condensation mechanism using genes from Micrococcus luteus. The expression of a three-gene cluster (implicated as oleA, oleB, oleC, and oleD genes) in a fatty acid-overproducing E. coli strain resulted in the synthesis of long-chain alkenes. nih.govasm.org For example, expressing the ole cluster from M. luteus in an engineered E. coli strain yielded approximately 40 μg/L of long-chain alkenes. frontiersin.org The key enzyme, OleA, is believed to catalyze a decarboxylative Claisen condensation of two fatty acyl-CoA molecules to form a long-chain ketone intermediate, which is subsequently converted to an alkene. nih.gov
Another significant pathway utilizes a single enzyme, a P450 fatty acid decarboxylase known as OleT, discovered in bacteria of the genus Jeotgalicoccus. frontiersin.org The OleT enzyme provides a direct, one-step route to convert free fatty acids (FFAs) into terminal alkenes (α-olefins). cas.cn Heterologous expression of oleT from Jeotgalicoccus sp. ATCC 8456 in E. coli successfully conferred the ability to produce terminal olefins. frontiersin.org Further engineering, including fusing the OleT enzyme with a reductase partner (RhFRED from Rhodococcus sp.), has been shown to improve activity, leading to total α-alkene titers of 97.6 mg/L in fatty acid-overproducing E. coli strains. cas.cn
Other microbial hosts are also being developed. The yeast Saccharomyces cerevisiae has been engineered to produce terminal alkenes by expressing the oleT gene, and Pichia pastoris has been engineered for α-alkene production from methanol (B129727) by expressing enzymes like UndB, a fatty acid decarboxylase from Pseudomonas fluorescens. biorxiv.orgnih.gov
Table 1: Examples of Heterologous Expression Systems for Alkene Biosynthesis
| Host Organism | Expressed Genes/Pathway | Alkene Products | Reported Titer |
|---|---|---|---|
| Escherichia coli | ole cluster from Micrococcus luteus | C27:3, C29:3 internal alkenes | ~40 µg/L |
| Escherichia coli | oleTJE from Jeotgalicoccus sp. fused with RhFRED | C13-C17 α-alkenes | 97.6 mg/L |
| Escherichia coli | Cyanobacterial AAR and ADO | C13-C17 alkanes/alkenes | 425 mg/L |
| Saccharomyces cerevisiae | oleTJE from Jeotgalicoccus sp. | Terminal alkenes | 3.7 mg/L |
| Pichia pastoris | PfUndB from Pseudomonas fluorescens | C15:1, C17:1, C17:2 α-alkenes | 1.6 mg/L (from methanol) |
Data compiled from multiple research sources. frontiersin.orgcas.cnbiorxiv.orgnih.govnih.gov
Strain Engineering Strategies for Enhanced Alkene Titers and Productivity
Achieving economically viable production levels requires extensive metabolic engineering of the host strain to channel more carbon toward the desired alkene products. A multi-pronged approach is typically necessary to overcome native regulatory hurdles and metabolic bottlenecks.
Key strategies include:
Increasing Precursor Supply: The biosynthesis of long-chain alkenes is fundamentally dependent on the fatty acid synthesis (FAS) pathway. Overexpressing key enzymes in the FAS pathway, such as acetyl-CoA carboxylase (ACC), can increase the pool of fatty acyl-ACP or free fatty acid precursors. biorxiv.org Conversely, deleting pathways that degrade or divert these precursors is also effective. For instance, deleting the fatty acyl-CoA synthetase genes (faa1, faa4) in S. cerevisiae prevents the re-activation of free fatty acids, thereby increasing their availability for the OleT enzyme and boosting alkene production by up to 7-fold. biorxiv.orgbiorxiv.org
Enhancing Cofactor Availability: Many enzymes in these biosynthetic pathways have specific cofactor requirements. The OleT P450 enzyme, for example, requires electrons from a reductase partner, which in turn uses cofactors like NADPH. cas.cn The enzyme also contains a heme group. biorxiv.org Engineering the cell to increase the intracellular supply of NADPH and heme can significantly improve enzyme activity and, consequently, alkene titers. biorxiv.org
Pathway Optimization and Protein Engineering: The expression levels of heterologous enzymes must be carefully balanced to avoid creating new bottlenecks or accumulating toxic intermediates. This can be achieved by using promoters of varying strengths or by employing protein fusion strategies to channel substrates between enzymes. nih.govnih.gov Model-assisted metabolic engineering, which uses computational models to predict metabolic fluxes, has proven to be a powerful tool for identifying non-obvious engineering targets. nih.govresearchgate.net This approach has guided the engineering of E. coli to produce 425 mg/L of alkanes/alkenes, and in fed-batch bioreactor conditions, titers have reached 2.54 g/L. nih.govresearchgate.net
Table 2: Impact of Strain Engineering Strategies on Alkene Production
| Host Organism | Engineering Strategy | Target | Improvement in Titer |
|---|---|---|---|
| S. cerevisiae | Deletion of competing pathway | faa1 and faa4 genes | 7-fold increase |
| S. cerevisiae | Cofactor supplementation | Heme and H2O2 | 3.6-fold increase |
| E. coli | Model-assisted pathway optimization | Multiple targets including in PPP | 148.6-fold increase (to 425 mg/L) |
| E. coli | Pathway optimization & protein fusion | Cyanobacterial enzymes | 36-fold increase (to 102 mg/L) |
Data compiled from multiple research sources. biorxiv.orgnih.govbiorxiv.orgresearchgate.net
Utilization of Renewable and Inorganic Carbon Sources for Bioproduction (e.g., CO2)
To maximize the environmental benefits and economic feasibility of bio-hydrocarbons, research is focused on utilizing low-cost, renewable, and non-food feedstocks, including inorganic carbon in the form of carbon dioxide (CO₂). mdpi.com This approach aligns with the principles of a circular bioeconomy by converting a greenhouse gas into valuable products. frontiersin.org
Strategies for CO₂ utilization can be broadly categorized:
Direct Conversion: Photosynthetic microorganisms like cyanobacteria naturally fix atmospheric CO₂ into biomass and metabolic intermediates. Engineering these organisms to express alkene biosynthesis pathways, such as the acyl-ACP reductase (AAR) and aldehyde-deformylating oxygenase (ADO) pathway, allows for the direct conversion of CO₂ to hydrocarbons. researchgate.net
Indirect (Two-Step) Conversion: This strategy separates CO₂ capture from bioconversion. mdpi.com In this model, CO₂ is first converted into simple C1 or C2 molecules like methanol, formate, or syngas (CO, H₂) through electrochemical or thermocatalytic processes. osti.govrsc.org These energy-dense intermediates are then fed to engineered non-photosynthetic microbes, such as E. coli or the methylotrophic yeast Pichia pastoris, which are optimized to ferment them into long-chain alkenes. nih.govmdpi.com This approach can overcome the low efficiency of photosynthesis and allows for the use of established industrial fermentation organisms. mdpi.com For instance, P. pastoris has been successfully engineered to produce α-alkenes from methanol. nih.gov
Current Challenges and Future Opportunities in Bio-Based Hydrocarbon Production Scale-Up
Despite significant progress in the lab, the large-scale industrial production of bio-based hydrocarbons like 13-Non-8-enylheptacosane faces several hurdles. researchgate.netsustainability-directory.com
Current Challenges:
Economic Viability: The production costs of microbial hydrocarbons are often still higher than their petroleum-derived counterparts. sustainability-directory.comnih.gov This is due to factors including low titers and productivity, the cost of feedstocks (especially for sugar-based processes), and high capital costs for building and operating biorefineries. researchgate.netswst.org
Technological Maturity and Scale-Up: Translating laboratory-scale success to industrial-scale operations is a major challenge. sustainability-directory.com Processes that work in small flasks or benchtop bioreactors may not perform the same way in large-scale fermenters, and maintaining process robustness is critical. nih.gov
Feedstock Logistics: For processes relying on lignocellulosic biomass, ensuring a consistent, low-cost, and sustainable supply chain is a significant logistical challenge. nih.govswst.org
Future Opportunities:
Advanced Synthetic Biology Tools: The continuous development of more powerful and precise gene editing (e.g., CRISPR-Cas) and metabolic modeling tools will accelerate the design-build-test-learn cycle for strain engineering. nih.govresearchgate.net
Enzyme Discovery and Engineering: Mining diverse natural environments for new enzymes with higher activity, novel specificities, or greater stability can unlock new biosynthetic capabilities. sdu.edu.cn Protein engineering can further enhance the performance of known enzymes. frontiersin.org
Alternative Chassis Organisms: Exploring and engineering non-model organisms that may have inherent advantages, such as higher tolerance to industrial conditions or natural production of precursors, could provide more robust and efficient cell factories. nih.gov
Ecological and Evolutionary Dimensions of Alkenyl Hydrocarbons
Co-evolutionary Dynamics in Chemical Signaling Between Organisms
The exchange of chemical signals is a fundamental aspect of life, and alkenyl hydrocarbons are key players in these intricate dialogues. The species-specific nature of CHC profiles serves as a crucial mechanism for mate recognition, preventing costly interspecific breeding. scienceopen.comoup.com This chemical specificity drives a co-evolutionary process where the signal (the CHC profile of one sex, typically the female) and the receiver (the olfactory system of the other sex) are under mutual selective pressure to maintain signal fidelity. scienceopen.comuitm.edu.my
A dramatic example of co-evolutionary dynamics involving alkenyl hydrocarbons is seen in host-parasite interactions. nih.govscispace.com Social parasites, for instance, have evolved the remarkable ability to mimic the CHC profile of their host species. This chemical mimicry allows the parasite to infiltrate the host colony and exploit its resources without being detected and attacked. scispace.comresearchgate.net In response, host species may evolve more complex or variable CHC profiles to render mimicry more difficult, leading to a co-evolutionary arms race. nih.gov For example, the social parasite wasp Polistes atrimandibularis can alter its CHC profile to match that of its host, Polistes biglumis bimaculatus, a process essential for successful colony usurpation. scispace.com Some parasites achieve this by having minimal CHCs, a strategy termed "chemical insignificance," which makes them harder to detect but can increase their susceptibility to dehydration. mdpi.com
This dynamic is not limited to deception. In mutualistic relationships, such as those between ants and the plants they inhabit, CHCs can mediate recognition and reinforce cooperative behaviors. The intricate interplay of signals and responses, driven by the constant pressure to outwit antagonists or solidify alliances, highlights the powerful role of alkenyl hydrocarbons in shaping the co-evolutionary trajectories of interacting species.
Interspecific Variation in Hydrocarbon Profiles and Its Application in Chemotaxonomy
The composition of cuticular hydrocarbons is often highly species-specific, providing a chemical fingerprint that can be used to distinguish between different species. d-nb.infomdpi.com This variation arises from genetic differences in the biosynthetic pathways that produce these compounds. royalsocietypublishing.org As a result, the analysis of CHC profiles, a field known as chemotaxonomy, has become a powerful tool for taxonomists, particularly for identifying cryptic species—species that are morphologically identical but reproductively isolated. plos.orgnih.gov
Numerous studies across various insect orders, including Hymenoptera (ants, bees, and wasps), Diptera (flies), and Coleoptera (beetles), have demonstrated the utility of CHCs in resolving taxonomic uncertainties. plos.orgresearchgate.netoup.com For instance, distinct CHC profiles have been used to differentiate between closely related species of stingless bees, bark beetles, and dung beetles. d-nb.infomdpi.comoup.com The differences can be both qualitative (presence or absence of specific compounds) and quantitative (variations in the relative abundance of shared compounds). mdpi.com
The table below illustrates the application of chemotaxonomy in distinguishing between species of Mediterranean dung beetles based on their cuticular hydrocarbon profiles.
| Compound | Geotrupes spiniger | Thorectes intermedius | Anoplotrupes stercorosus | Trypocopris pyrenaeus |
| n-Heptacosane (n-C27) | + | + | + | + |
| n-Nonacosane (n-C29) | + | + | + | + |
| 13-Methylheptacosane | + | - | - | - |
| 11,15-Dimethylnonacosane | - | + | - | - |
| (Z)-9-Tricosene | - | - | + | - |
| (Z)-9-Pentacosene | - | - | - | + |
| Data derived from chemotaxonomic studies of Geotrupidae dung beetles. oup.com The '+' indicates the presence and use as a distinguishing marker, while '-' indicates its absence or non-significance for that species. |
This chemical approach, when combined with traditional morphological analysis and modern molecular techniques, provides a more robust and comprehensive framework for species delimitation and understanding phylogenetic relationships. d-nb.infooup.com
Influence of Environmental Factors and Diet on Hydrocarbon Composition
While the blueprint for an organism's hydrocarbon profile is genetically determined, the final composition is often modulated by a range of external factors, including the physical and biotic environment. royalsocietypublishing.orgmdpi.com Temperature, humidity, and diet have all been shown to influence the cuticular hydrocarbon profile of insects. biologists.combiodiversity-science.net
Acclimation to higher temperatures and lower humidity often results in a shift towards longer-chain and more saturated (i.e., fewer double bonds) hydrocarbons. biologists.comoup.com These changes are adaptive, as longer, straight-chain alkanes pack more tightly, increasing the melting point of the cuticular wax layer and providing a more effective barrier against water loss in hot, dry conditions. scienceopen.combiologists.com For example, populations of the fruit fly Drosophila melanogaster from higher altitudes, which experience colder and drier conditions, exhibit longer-chain CHCs compared to their low-altitude counterparts. oup.com Similarly, ants exposed to warmer laboratory conditions adjust their CHC profiles to contain a higher proportion of linear alkanes. biologists.com
Diet can also impact CHC composition. Some insects can directly incorporate hydrocarbons from their food into their own cuticle. mdpi.com In other cases, the quality and type of nutrients available during development can affect the biosynthesis of these compounds. mdpi.com These environmentally induced variations add a layer of complexity to the chemical signals, as they can reflect an individual's recent history and physiological state. mdpi.comoup.com
The table below summarizes the observed effects of key environmental factors on cuticular hydrocarbon profiles in insects.
| Environmental Factor | Observed Effect on CHC Profile | Adaptive Significance |
| High Temperature | Increase in the proportion of long-chain n-alkanes; decrease in branched and unsaturated hydrocarbons. biologists.combiologists.com | Enhances waterproofing by increasing the melting point of the cuticular wax, reducing desiccation. scienceopen.com |
| Low Humidity | Increase in the total amount of CHCs; shift towards longer chain lengths. annualreviews.orgoup.com | Provides a more robust barrier against water loss in arid environments. annualreviews.org |
| Dietary Changes | Variation in the relative abundance of certain hydrocarbons; direct incorporation of plant-derived hydrocarbons. mdpi.com | Can signal host plant preference or individual condition. mdpi.com |
| Social Environment | Exchange of CHCs among nestmates leading to a uniform colony odor. nih.gov | Facilitates nestmate recognition and social cohesion. nih.gov |
Adaptive Radiation and Diversification of Alkenyl Hydrocarbon Functions Across Taxa
The evolution of a waxy, hydrocarbon-rich cuticle was a key innovation that enabled the ancestors of insects to conquer terrestrial environments by preventing dehydration. annualreviews.org This initial adaptive advantage set the stage for a remarkable diversification of hydrocarbon function. The inherent variability in CHC profiles, driven by changes in chain length, branching, and the number and position of double bonds, provided the raw material for natural selection to act upon. annualreviews.orgnih.gov
This variability has been instrumental in the adaptive radiation of many insect groups. uitm.edu.my By facilitating species recognition and reproductive isolation, divergence in CHC profiles has contributed to speciation. scienceopen.comoup.com Traits that serve a dual purpose in both ecological adaptation (like desiccation resistance) and sexual selection (mating cues) can be powerful drivers of rapid evolution and the formation of new species. scienceopen.comuitm.edu.my
The functions of alkenyl hydrocarbons have diversified far beyond simple waterproofing. In social insects like ants, bees, and wasps, CHCs are the basis of complex communication systems, conveying information about colony membership, caste, reproductive status, and dominance hierarchies. researchgate.netbiodiversity-science.netnih.gov In some species, specific hydrocarbons have evolved into queen pheromones that regulate worker reproduction. biodiversity-science.net A meta-analysis of Hymenoptera revealed that the major classes of CHCs, including alkenes and methyl-branched alkanes, were present early in their evolutionary history, suggesting that a "spring-loaded" system of chemical diversity was available for the subsequent evolution of complex social communication. nih.govresearchgate.net
Across different taxa, the relative importance of the waterproofing versus signaling function can vary, leading to different evolutionary pressures on the CHC profile. This functional diversification, from a simple protective barrier to a complex language of chemical cues, underscores the profound impact of alkenyl hydrocarbons on the ecological success and evolutionary diversification of insects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
